Velutinam

Descripción

Contextual Significance of Aristolactam Alkaloids

Aristolactam alkaloids are a group of phenanthrene (B1679779) lactam alkaloids isolated from various plant species, notably those in the families Aristolochiaceae, Annonaceae, Piperaceae, and Saururaceae. rsc.org These alkaloids possess a characteristic tetracyclic structure. rsc.org The significance of aristolactam alkaloids in natural products chemistry stems from their interesting array of reported biological properties, including anti-inflammatory, anti-platelet, anti-mycobacterial, and neuroprotective activities. rsc.orgmdpi.commdpi.com Some naturally occurring aristolactams and their synthetic derivatives have also demonstrated antitumor activities against various human cancer cell lines. mdpi.com While some aristolochic acids, structurally related compounds, are known for their renal toxicity, carcinogenicity, and mutagenicity, the safety profile of aristolactams as a class is an area of ongoing investigation. semanticscholar.orgmagtechjournal.com

Historical Overview of Velutinam Discovery and Early Investigations

This compound was first isolated from the bark extract of Goniothalamus velutinus (Airy Shaw), a plant species belonging to the Annonaceae family. molnova.comresearchgate.net This plant is endemic to Borneo and is traditionally known as 'kayu-tas' or 'limpanas'. ums.edu.my Early phytochemical investigations on G. velutinus led to the isolation of several alkaloids, including this compound. researchgate.netums.edu.myresearchgate.net Initial studies reported that alkaloids isolated from G. velutinus, including this compound, exhibited cytotoxic properties against leukemia cell lines such as HeLa and HL-60. ums.edu.my this compound has also been isolated from other plant sources, such as the aerial parts of Uvaria grandiflora Roxb., another species within the Annonaceae family. scienceasia.org

Current Research Landscape and Academic Focus on this compound

Current academic focus on this compound centers on further exploring its biological activities and its potential as a lead compound for drug discovery. Research has investigated its activity against various cancer cell lines, including human lung adenocarcinoma epithelial cells (A549), human embryonic kidney cells (HEK 293), and epidermoid cervical carcinoma cells (CaSki). researchgate.netresearchgate.netresearchgate.netjksus.org Studies have also examined its anti-biofilm activity against certain bacteria, such as Streptococcus mutans and Proteus mirabilis. researchgate.netresearchgate.netjksus.org Furthermore, this compound has been identified as an inhibitor of certain protein kinases, specifically DYRK1A and CDK1/Cyclin B, showing submicromolar IC₅₀ values in in vitro assays. mdpi.comnih.govresearchgate.net The isolation of this compound from different plant sources also contributes to chemotaxonomic studies within the Annonaceae family. scienceasia.orgdokumen.pub

Detailed research findings on the biological activities of this compound are summarized in the table below:

| Activity | Cell Lines/Organisms Tested | Key Findings | Citation |

| Cytotoxicity | HeLa, HL-60 | Exhibited cytotoxic properties. | ums.edu.my |

| Cytotoxicity | A549, HEK 293, CaSki | Showed IC₅₀ values of 21.57 µg/mL (A549), 13.28 µg/mL (HEK 293), 10.97 µg/mL (CaSki) in MTT assay. | researchgate.netresearchgate.netresearchgate.netjksus.org |

| Anti-biofilm | Streptococcus mutans, Proteus mirabilis | Inhibited biofilm formation at 70 µg/mL. | researchgate.netresearchgate.netjksus.org |

| Protein Kinase Inhibition | DYRK1A | Showed submicromolar IC₅₀ values (0.6 µM). | mdpi.comnih.govresearchgate.net |

| Protein Kinase Inhibition | CDK1/Cyclin B | Showed submicromolar IC₅₀ values (1.5 µM). | mdpi.comnih.gov |

| Antioxidant | DPPH radical scavenging assay | Showed antioxidant activity. | scienceasia.org |

| Antibacterial | Bacillus subtilis, Bacillus spizizenii, Staphylococcus aureus | No activity observed at tested concentrations. | researchgate.netresearchgate.netjksus.org |

Structure

3D Structure

Propiedades

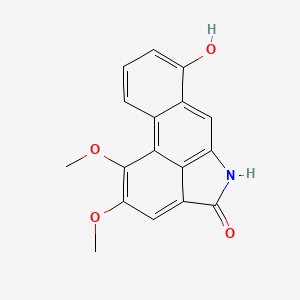

Fórmula molecular |

C17H13NO4 |

|---|---|

Peso molecular |

295.29 g/mol |

Nombre IUPAC |

6-hydroxy-14,15-dimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one |

InChI |

InChI=1S/C17H13NO4/c1-21-13-7-10-14-11(18-17(10)20)6-9-8(4-3-5-12(9)19)15(14)16(13)22-2/h3-7,19H,1-2H3,(H,18,20) |

Clave InChI |

KUZNZVMKXPBYIB-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C2=C3C=CC=C(C3=CC4=C2C(=C1)C(=O)N4)O)OC |

Origen del producto |

United States |

Phytochemical Analysis and Natural Occurrence of Velutinam

Isolation Methodologies from Botanical Sources

The isolation of velutinam from plant sources typically involves a series of phytochemical techniques aimed at extracting and purifying the target compound from complex plant matrices.

Extraction Techniques for this compound

Extraction is the initial step in isolating this compound from botanical materials. This process involves separating the desired compounds from the plant tissue using suitable solvents. For instance, the stem bark of Goniothalamus velutinus has been subjected to sequential extraction using solvents of increasing polarity, including petroleum ether, dichloromethane, and methanol, often employing techniques such as Soxhlet apparatus for exhaustive extraction. General approaches for isolating plant constituents, including aristolactams like this compound, commonly involve solvent extraction or partition methods.

Chromatographic Separation Strategies for this compound Purification

Following extraction, chromatographic techniques are essential for the separation and purification of this compound from other co-extracted plant compounds. Various chromatographic methods have been employed in the isolation and identification of this compound.

Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a widely used technique for initial fractionation of crude extracts. Gradient elution with solvent systems of varying polarity, such as petroleum ether-diethyl ether, is often utilized to separate compounds based on their differential affinities for the stationary and mobile phases.

Preparative thin-layer chromatography (PTLC) is another valuable technique for further purification, allowing for the separation of compounds on a flat surface coated with a stationary phase like silica gel.

Analytical techniques such as High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for the identification and structural elucidation of isolated this compound, providing information on its purity and fragmentation pattern. plantaedb.complantaedb.com Vacuum Liquid Chromatography (VLC), a form of preparative chromatography, is also recognized as a rapid method for the fractionation and purification of natural products based on polarity.

Distribution and Chemotaxonomic Implications of this compound Across Plant Genera

This compound's presence across different plant genera provides insights into chemotaxonomic relationships within plant families known to produce aristolactams.

This compound in Goniothalamus Species

This compound has been consistently reported in various species belonging to the genus Goniothalamus (family Annonaceae). It has been isolated from Goniothalamus velutinus, with studies detailing its isolation from the stem bark of this species. Its presence in Goniothalamus contributes to the understanding of the alkaloid profiles characteristic of this genus. Other Goniothalamus species, such as Goniothalamus macrophyllus and Goniothalamus tenuifolius, have also been found to contain this compound and other aristolactams.

This compound in Aristolochia Species

While aristolactams are characteristic of the Aristolochia genus (family Aristolochiaceae), this compound's occurrence in this genus has also been documented. This compound has been identified in the leaves and stems of Aristolochia chilensis. plantaedb.complantaedb.com This finding indicates that this compound is not exclusively confined to the Annonaceae family and can be found in other plant families known to produce aristolactams.

This compound in Fissistigma Species

Species within the genus Fissistigma (family Annonaceae) are also known sources of this compound. Investigations of Fissistigma oldhamii have led to the isolation of this compound, alongside other aristolactams and dioxoaporphines. This further supports the distribution of this compound within the Annonaceae family and its significance as a constituent in Fissistigma species.

The distribution of this compound across Goniothalamus, Aristolochia, and Fissistigma species, among others like Uvaria grandiflora, highlights its presence in multiple genera within families known for producing aristolactam alkaloids. This distribution is valuable for chemotaxonomic studies, aiding in the classification and understanding of the biochemical pathways within these plant groups.

This compound in Uvaria Species

This compound has been identified as a constituent in plants of the genus Uvaria, which belongs to the Annonaceae family scienceasia.orgmuni.czstuartxchange.org. Phytochemical studies on Uvaria grandiflora Roxb., for instance, have led to the isolation of this compound from twig extracts scienceasia.orgscienceasia.org. This suggests that this compound is present in the twigs of this species scienceasia.orgscienceasia.org. This compound, along with griffithinam, has been suggested as a potential chemotaxonomic marker for plants in the Uvaria genus scienceasia.orgmuni.cz.

Research findings on the isolation of this compound from Uvaria grandiflora are summarized in the table below:

| Plant Part | Extraction Solvent | Isolated Compounds | Reference |

| Twigs | MeOH-EtOAc (1:1) | Aristolactam AII, Aristolactam BI, this compound, Griffithinam, Isoursuline, Sinactine | scienceasia.orgscienceasia.org |

This compound in Dasymaschalon Species

The genus Dasymaschalon is also a member of the Annonaceae family wu.ac.th. Phytochemical investigations of Dasymaschalon species have also reported the presence of this compound wu.ac.thscispace.com. For example, this compound was isolated from a twig extract of Dasymaschalon dasymaschalum scispace.com. It has also been identified in Dasymaschalon wallichii wu.ac.th.

The presence of this compound in Dasymaschalon species is highlighted in the following table:

| Plant Species | Plant Part | Isolated Compounds | Reference |

| Dasymaschalon wallichii | Twigs | Aristolactam AII, Taliscanine, this compound, Piperlactam C, Dasymachalolactam A, Oldhamactam, Cryptostrobin, and others | wu.ac.th |

| Dasymaschalon dasymaschalum | Twigs | Dasymaschalolactams A-E, Oldhamactam, this compound, Enterocarpam-III, Griffithinam, Goniopedalin, Taliscanine, Duguevalline, Desmethoxykanugin, and others | scispace.com |

This compound has also been reported in other Annonaceae species, such as Goniothalamus velutinus jksus.orgcymitquimica.comresearchgate.netresearchgate.net, Goniothalamus tenuifolius researchgate.net, Goniothalamus amuyon nih.gov, and Oxandra asbeckii dokumen.pub. It has also been found in Fissistigma oldhamii, another plant in the Annonaceae family redalyc.orgmdpi.com. Furthermore, this compound has been reported in the genus Aristolochia, which is the namesake family for aristolactams redalyc.org.

Biogenetic Relationships of this compound with Other Aristolactams and Aristolochic Acids

Aristolactams, including this compound, and aristolochic acids are considered to be biogenetically related researchgate.net. They are both groups of phenanthrene (B1679779) compounds researchgate.net. Aristolochic acids are nitrophenanthrene carboxylic acids mdpi.com. Metabolism studies have shown that aristolactam I and II are major metabolites of aristolochic acid I and II, respectively jfda-online.com. This suggests a biogenetic pathway where aristolochic acids can be metabolized to aristolactams through the reduction of the nitro group jfda-online.com.

Aristolactams are a minor group of aporphinoid alkaloids containing a phenanthrene structure muni.cz. Their co-occurrence with aristolochic acids and 4,5-dioxoaporphines in certain plant families, particularly Aristolochiaceae and Annonaceae, supports a shared biogenetic origin researchgate.net. The presence of this compound alongside other aristolactams like aristolactam AII and aristolactam BI in various plant extracts further indicates their close biogenetic relationship scienceasia.orgscienceasia.orgwu.ac.thresearchgate.net.

While the precise detailed biogenetic pathway for this compound specifically is not extensively detailed in the provided sources, its structural similarity to other aristolactams and its co-isolation with both aristolactams and aristolochic acids in various plant species strongly suggest that it is derived from the same or similar shikimate pathway precursors that lead to other members of this class of natural products. The conversion of aristolochic acids to aristolactams through reduction is a known metabolic transformation that links these two classes of compounds jfda-online.com.

Biosynthetic Pathways and Precursors of Velutinam

Proposed Biosynthetic Routes to Velutinam

The biosynthesis of aristolactams is generally believed to proceed from aporphine-class precursors. nih.gov Aporphine alkaloids themselves are typically derived from the condensation of two molecules of tyrosine, or a molecule of tyrosine and a molecule of phenylalanine, via intermediate steps involving dopamine (B1211576) and 4-hydroxyphenylacetaldehyde or related compounds. Given this compound's classification as an aristolactam, it is hypothesized that its biosynthesis follows a similar trajectory, branching off from a common pathway leading to aporphines.

L-Tyrosine and L-Phenylalanine are well-established precursors for a wide variety of plant alkaloids. wikipedia.orgnih.gov In the context of isoquinoline (B145761) alkaloids, which share structural features with aristolactams, L-tyrosine and L-phenylalanine are fundamental building blocks. L-tyrosine can be synthesized from L-phenylalanine in plants. The shikimate pathway provides the chorismate precursor for the biosynthesis of these aromatic amino acids. nih.gov

While L-tyrosine and L-phenylalanine are strongly implicated as precursors based on the general biosynthesis of related alkaloids, the specific role and incorporation of Anthranilate into the this compound structure are less directly evident from the provided search results. Anthranilate is known as a precursor for other classes of secondary metabolites, including certain alkaloids, but its precise involvement in the this compound biosynthetic pathway requires further dedicated investigation. chem960.com

The conversion of primary metabolites like L-tyrosine and L-phenylalanine into complex secondary metabolites such as alkaloids involves a series of enzymatic transformations. wikipedia.org These steps typically include reactions such as decarboxylation, hydroxylation, O-methylation, phenol (B47542) coupling, and cyclization. Enzymes like phenylalanine ammonia-lyase (PAL), which catalyzes the deamination of L-phenylalanine to cinnamic acid, play a role in the broader phenylpropanoid pathway that is linked to the biosynthesis of some alkaloid precursors.

However, the specific enzymes catalyzing each step in the proposed pathway leading directly to this compound from its precursors have not been identified and characterized in the provided literature. Elucidating these enzymatic transformations is crucial for a complete understanding of this compound biosynthesis.

Involvement of L-Tyrosine, Anthranilate, and L-Phenylalanine in this compound Biosynthesis

Comparative Biosynthesis of this compound Analogues

This compound is found to co-occur with other aristolactam alkaloids, such as aristolactam AII, aristolactam AIIIa, aristolactam BII, goniothalactam, and enterocarpam I, in plants like Fissistigma oldhamii. biosynth.com Comparative chemical profiling of different parts of these plants has revealed variations in the distribution of these compounds. While the presence of these analogues alongside this compound suggests potentially shared biosynthetic machinery and pathways up to certain branching points, detailed studies specifically comparing the biosynthetic routes and enzymatic differences leading to each of these aristolactams are not available in the provided search results. Understanding the comparative biosynthesis could shed light on the specific enzymes and regulatory mechanisms that dictate the production of individual aristolactams.

Genetic and Enzymatic Studies on this compound Production in Plants

Research into the genetic and enzymatic basis of secondary metabolite production in plants is an active area, with studies focusing on identifying genes encoding biosynthetic enzymes and the regulatory elements controlling their expression. chem960.com Techniques such as transcriptomics and enzyme assays are employed to unravel these complex pathways. chem960.com

Advanced Synthetic Methodologies for Velutinam and Its Analogues

Total Synthesis Approaches to Velutinam Core Structure

Total synthesis strategies for the this compound core structure often involve the formation of the key carbon-nitrogen and carbon-carbon bonds that define the tetracyclic system. Early approaches and more recent advancements have explored different cyclization strategies to efficiently assemble the complex scaffold.

Aryne-Mediated Cyclization Strategies in this compound Synthesis

Aryne-mediated cyclization reactions have proven to be a powerful tool in the total synthesis of this compound and related aristolactam alkaloids. This strategy typically involves the in situ generation of a highly reactive aryne intermediate, which then undergoes intramolecular cyclization with a pendant nucleophile, such as an amine or amide. caltech.eduresearchgate.net

A notable total synthesis of this compound by Couture and co-workers utilized an aryne cyclization as a key step. caltech.eduacs.orgscilit.comcapes.gov.bracs.orgcapes.gov.brresearchgate.netresearchgate.netnih.gov This approach involved the treatment of an appropriate precursor with a strong base to generate the aryne, followed by cyclization to form a crucial ring of the this compound core. The regioselectivity of the aryne insertion is a critical aspect of this strategy, requiring careful design of the precursor molecule.

Tandem Cyclization and Olefination Methods for this compound Derivatives

Tandem reactions, combining multiple transformations in a single sequence, offer efficient routes to complex molecular structures. In the context of this compound synthesis, tandem cyclization and olefination methods have been explored to construct the tetracyclic system and introduce necessary functionalities. caltech.eduacs.orgrsc.orgmdpi.comnih.gov

Couture and co-workers developed a general route to aristolactam alkaloids, including this compound, involving a tandem aryne cyclization/olefination and radical cyclization sequence. caltech.edu This strategy allowed for the efficient assembly of the tetracyclic core. Another example, although not directly applied to this compound in the provided snippets, demonstrates the utility of tandem C-H olefination/cyclization/elimination sequences for synthesizing 3-methyleneisoindolin-1-ones, structural motifs that could be relevant to this compound derivative synthesis. acs.org

Development of this compound Analogues through Chemical Modification

The development of this compound analogues through chemical modification involves altering the core structure or introducing substituents to explore the impact of structural changes. This often requires versatile synthetic routes that allow for diversification.

Structure–Synthesis Relationship Studies for this compound Analogs

Structure–synthesis relationship studies for this compound analogues aim to understand how modifications in the synthetic route influence the resulting chemical structure. While some studies focus on the biological activity of analogues (which is outside the scope here), the synthetic methodologies employed to create these variations are relevant. researchgate.netnih.govmdpi.comresearchgate.netthesciencein.org

Synthetic efforts towards aristolactam analogues, including those structurally related to this compound, have involved various approaches such as Suzuki-Miyaura coupling followed by aldol (B89426) condensation. researchgate.netacs.org These studies highlight the chemical transformations and strategies used to build diverse aristolactam scaffolds. For instance, the synthesis of phthalimide (B116566) derivatives, some of which share structural features with parts of the this compound molecule, demonstrates the chemical modifications explored in developing related analogues. nih.govd-nb.infoexcli.de

Stereoselective and Regioselective Synthetic Routes for this compound

Achieving high stereoselectivity and regioselectivity is crucial in the synthesis of complex natural products like this compound, which possess multiple stereocenters and potential sites for reaction. capes.gov.brcapes.gov.brrsc.orgnih.govresearchgate.net

In the synthesis of eupolauramine, an azaphenanthrene alkaloid with structural similarities to this compound, regioselective bromination was employed as a key step. capes.gov.br While specific details on stereoselective routes solely for this compound are not extensively detailed in the provided snippets, the broader context of stereoselective synthesis in related alkaloid chemistry, such as the diastereoselective addition to aldehydes in isoindolinone synthesis, indicates the importance of controlling stereochemistry in these systems. capes.gov.br Developing synthetic routes that control the formation of specific stereoisomers and regiochemical outcomes remains a significant challenge and area of research in the synthesis of this compound and its analogues.

Future Directions in this compound Chemical Synthesis

Future directions in the chemical synthesis of this compound and its analogues are likely to focus on developing more efficient, sustainable, and stereoselective methodologies. Advancements in areas such as catalytic reactions, flow chemistry, and the use of novel reagents could significantly impact the synthesis of these compounds.

The synthesis of this compound and its analogues remains an active area of research, driven by the need for efficient access to these complex natural products and the desire to explore their chemical space through the creation of novel derivatives.

Molecular Structural Elucidation and Advanced Characterization of Velutinam

Spectroscopic Techniques for Velutinam Structure Determination

Spectroscopic methods play a crucial role in the initial assessment and detailed mapping of a molecule's functional groups and connectivity. For this compound, Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy have been indispensable tools in its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

NMR spectroscopy provides detailed insights into the carbon-hydrogen framework and the electronic environment of individual atoms within a molecule. The structure elucidation of this compound has been significantly guided by the analysis of its ¹H and ¹³C NMR spectra, often complemented by two-dimensional NMR experiments such as COSY, HSQC, HMBC, and NOESY. jksus.orgresearchgate.netazooptics.com

Analysis of the ¹H NMR spectrum of this compound typically reveals signals corresponding to different types of protons in the molecule, including aromatic protons, methoxyl groups, and potentially exchangeable protons like those from hydroxyl or amine groups. For instance, studies on this compound isolated from Goniothalamus velutinus reported characteristic aromatic proton signals, including singlets for uncoupled protons and multiplets showing ortho coupling. jksus.orgresearchgate.net The presence of a methoxyl group was also indicated by a singlet signal in the ¹H NMR spectrum. researchgate.net

The ¹³C NMR spectrum provides information about the carbon skeleton, showing signals for each chemically distinct carbon atom. Analysis of the chemical shifts helps in identifying different types of carbon environments, such as aromatic carbons, carbonyl carbons, and aliphatic carbons. For this compound, ¹³C NMR data have indicated the presence of aromatic carbons, an acyl carbon, and a methoxyl group. researchgate.net

Two-dimensional NMR techniques further support the structural assignment by revealing correlations between different nuclei. COSY experiments identify coupled protons, while HSQC correlates protons with the carbons to which they are directly attached. HMBC experiments reveal long-range correlations between protons and carbons across two or three bonds, which are vital for piecing together the molecular fragments. jksus.org NOESY experiments provide spatial proximity information between protons, helping to establish the molecule's three-dimensional structure and relative stereochemistry. jksus.orgfigshare.com

Based on NMR data, researchers have assigned specific proton and carbon signals to their respective positions within the this compound structure. For example, HMBC correlations have been used to support the assignment of aromatic protons to specific carbons in the fused ring system of this compound. jksus.org

While specific, comprehensive NMR data tables for this compound across various studies can vary based on solvent and spectrometer frequency, the reported findings consistently highlight the critical role of both 1D and 2D NMR in unambiguously determining its complex structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications in this compound Research

UV-Vis spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a sample. technologynetworks.commsu.edu This technique is particularly useful for detecting conjugated systems and aromatic rings within a molecule, which absorb UV or visible light at characteristic wavelengths. upi.edu

Mass Spectrometric Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org It is also crucial for fragmentation analysis, which helps in understanding the connectivity of atoms within the molecule.

Fragmentation Pattern Analysis for this compound

In mass spectrometry, molecular ions can undergo fragmentation, breaking down into smaller ions. The pattern of these fragment ions is unique to a given molecule and can be used as a fingerprint for identification and to deduce structural features. wikipedia.orglibretexts.org MS/MS experiments, where a selected molecular ion is further fragmented, provide even more detailed structural information.

For this compound, mass spectrometric analysis, including ESIMS/MS, has provided important data regarding its fragmentation behavior. The ESIMS/MS scan of this compound has yielded characteristic fragment ions at specific m/z values. For example, fragments at m/z [264.1]⁺, [236.1]⁺, and miamioh.edu⁺ have been reported. jksus.org These fragments arise from the dissociation of the this compound molecular ion through specific bond cleavages and rearrangements. Analyzing the mass differences between the molecular ion and the fragment ions, as well as between the fragment ions themselves, helps in proposing plausible fragmentation pathways and confirming the presence of specific substructures within the this compound molecule.

High-Resolution Mass Spectrometry for this compound Compositional Verification

High-Resolution Mass Spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), provides highly accurate mass measurements, typically to several decimal places. measurlabs.comchromatographyonline.com This precision allows for the determination of the exact molecular mass of a compound, which can then be used to unequivocally determine its elemental composition or molecular formula. nih.govyoutube.com

HRESIMS analysis has been crucial in confirming the molecular formula of this compound. The HRESIMS data for this compound has been reported to show a peak at m/z 279.0973, which corresponds to the protonated molecular ion [M+H]⁺. jksus.org This accurate mass measurement allowed researchers to deduce the molecular formula of this compound as C₁₇H₁₃NO₃. jksus.org This compositional verification is a critical step in the structure elucidation process, as it constrains the possible structural isomers and confirms the elemental makeup of the isolated compound.

X-ray Crystallographic Investigations of this compound and Its Derivatives

X-ray crystallography is a technique that provides the definitive three-dimensional structure of a molecule at the atomic level. wikipedia.orgnih.gov By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, the electron density map can be generated, from which the positions of atoms and their connectivity can be determined. researchgate.net

While direct X-ray crystallographic data for this compound itself were not prominently detailed in the immediate search results, X-ray diffraction has been mentioned in the context of structure elucidation for related compounds anu.edu.audntb.gov.ua and a study mentions total syntheses including this compound and refers to X-ray Diffraction and Theoretical Approach nih.gov. For complex natural products, obtaining suitable crystals for X-ray analysis can sometimes be challenging. However, if successful, X-ray crystallography provides unambiguous confirmation of the proposed structure, including bond lengths, bond angles, and torsional angles, which are invaluable for understanding the molecule's conformation and solid-state packing. In cases where a crystal structure of the parent compound is difficult to obtain, crystallographic studies of crystalline derivatives can provide corroborating evidence for the core structure. The application of X-ray crystallography, either on this compound or its derivatives, would serve as a powerful method to validate the structural information obtained from spectroscopic and spectrometric techniques.

Summary of Spectroscopic and Spectrometric Data for this compound

| Technique | Key Information Provided | Relevant Findings for this compound |

| ¹H NMR | Number, environment, and connectivity of protons | Characteristic aromatic proton signals, methoxyl singlet, coupling patterns. jksus.orgresearchgate.net |

| ¹³C NMR | Number and types of distinct carbon environments | Signals for aromatic carbons, acyl carbon, methoxyl carbon. researchgate.net |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Proton-proton, proton-carbon, and spatial correlations | Confirmation of connectivity and relative stereochemistry within the molecular framework. jksus.orgfigshare.com |

| UV-Vis | Presence of conjugated systems and chromophores | Absorption maxima indicative of a phenanthrene (B1679779) chromophore. jksus.orgresearchgate.net |

| MS (ESIMS/MS) | Molecular weight and fragmentation pattern | Molecular ion and characteristic fragment ions supporting structural features. jksus.orgresearchgate.net |

| HRMS (HRESIMS) | Accurate mass measurement and elemental composition | Confirmation of the molecular formula C₁₇H₁₃NO₃ based on accurate mass. jksus.orgresearchgate.net |

| X-ray Crystallography | Definitive 3D structure at atomic resolution | Potential for unambiguous structural confirmation of this compound or derivatives. nih.govdntb.gov.uanih.gov |

Chiroptical Spectroscopy for Absolute Configuration of this compound

The determination of the absolute configuration (AC) of chiral natural products like this compound is essential for a complete structural elucidation. Chiroptical spectroscopy encompasses a range of techniques that probe the interaction of chiral molecules with polarized light, providing valuable information about their three-dimensional structure and stereochemistry. mdpi.comsaschirality.orgresearchgate.net

Electronic Circular Dichroism (ECD) spectroscopy is a particularly powerful chiroptical method widely employed for assigning the absolute configuration of chiral compounds that possess UV-Vis absorbing chromophores. mdpi.comsaschirality.orgresearchgate.netunibas.it This technique measures the differential absorption of left and right circularly polarized light as a function of wavelength. saschirality.org The resulting ECD spectrum displays Cotton effects (positive or negative peaks) at wavelengths corresponding to electronic transitions, and the sign and intensity of these effects are directly related to the absolute configuration and conformation of the molecule. mdpi.comsaschirality.org

Often, the experimental ECD spectrum of a chiral compound is compared with theoretically calculated ECD spectra for possible stereoisomers. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.gov These calculations, frequently performed using methods like Time-Dependent Density Functional Theory (TD-DFT), can predict the chiroptical properties for a given structure, allowing for the assignment of the absolute configuration by finding the best match between experimental and calculated data. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.gov Other chiroptical techniques, such as Optical Rotatory Dispersion (ORD), which measures the change in optical rotation with wavelength, and Vibrational Circular Dichroism (VCD), which examines differential absorption in the infrared region, can also provide complementary stereochemical information. mdpi.comsaschirality.orgresearchgate.net

While this compound has been identified and its structure contributes to the understanding of alkaloids from its plant sources, specific detailed research findings focusing solely on the determination of this compound's absolute configuration specifically through chiroptical spectroscopy, such as reported experimental ECD or ORD spectra and their comparison with computational data for this compound itself, were not found within the scope of the provided search results. Studies on related compounds isolated from similar plant sources have successfully utilized ECD in conjunction with computational methods for absolute configuration assignments. researchgate.netresearchgate.netacs.org The application of these chiroptical techniques would be a standard approach for definitively establishing the absolute stereochemistry of this compound if it possesses chiral centers or elements of chirality.

Mechanistic Biochemical and Cellular Interactions of Velutinam

Enzyme Inhibition and Activation Studies of Velutinam

Studies have explored this compound's ability to modulate the activity of various enzymes, highlighting its potential as an enzyme inhibitor.

This compound's Inhibition of Protein Kinases (e.g., DYRK1A, CDK1/Cyclin B) in In Vitro Systems

This compound has demonstrated inhibitory activity against significant protein kinases in in vitro assay systems. Notably, it has been shown to inhibit the activity of CDK1/Cyclin B and DYRK1A. plantaedb.comdokumen.pubmdpi.comirb.hr CDK1/Cyclin B is a key regulator of the cell cycle, particularly the transition into the M-phase, while DYRK1A is involved in various cellular processes, including neuronal development. plantaedb.com

In in vitro kinase inhibition assays, this compound exhibited potent inhibition of both enzymes. The half-maximal inhibitory concentration (IC50) values provide a measure of this compound's potency against these kinases. This compound showed an IC50 of 1.5 μM against CDK1/Cyclin B activity. plantaedb.commdpi.com Its inhibitory effect on DYRK1A activity was even stronger, with an IC50 value of 0.6 μM. plantaedb.commdpi.com These findings suggest that this compound can effectively inhibit the activity of these crucial protein kinases in a controlled laboratory setting.

| Protein Kinase | IC50 (μM) |

| CDK1/Cyclin B | 1.5 plantaedb.commdpi.com |

| DYRK1A | 0.6 plantaedb.commdpi.com |

This compound's Alpha-Glucosidase Inhibitory Mechanisms

Information specifically detailing this compound's alpha-glucosidase inhibitory mechanisms was not found in the consulted literature. Alpha-glucosidase inhibitors are known to competitively inhibit enzymes in the small intestine that break down complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial blood glucose levels. wikipedia.orgrsc.org While the mechanisms of alpha-glucosidase inhibition by other natural compounds, such as flavonoids, have been studied, specific data regarding this compound's interaction with this enzyme were not available in the search results. mdpi.commdpi.comnih.gov

Cellular Pathway Modulation by this compound

Beyond enzyme inhibition, this compound has been observed to modulate various cellular pathways, impacting processes such as cell proliferation and biofilm formation.

This compound's Effects on Cellular Proliferation in Cancer Cell Lines (e.g., HeLa, L1210, A549, HEK 293, CaSki)

This compound has demonstrated effects on cellular proliferation in several cancer cell lines. Previous research has reported its anticancer activity on HeLa and L1210 cell lines. mdpi.com More recent investigations have evaluated its antiproliferative activity against additional cell lines, including human lung adenocarcinoma epithelial cells (A549), human embryonic kidney cells (HEK 293), and epidermoid cervical carcinoma cells (CaSki) using the MTT assay. mdpi.com

The MTT assay results provided IC50 values indicating the concentration of this compound required to inhibit the proliferation of these cell lines by 50%. This compound showed IC50 values of 21.57 μg/mL for A549 cells, 13.28 μg/mL for HEK 293 cells, and 10.97 μg/mL for CaSki cells. mdpi.com These findings suggest that this compound possesses antiproliferative effects on these diverse cancer cell lines in vitro. mdpi.com

| Cell Line | IC50 (μg/mL) |

| A549 | 21.57 mdpi.com |

| HEK 293 | 13.28 mdpi.com |

| CaSki | 10.97 mdpi.com |

This compound's Anti-biofilm Activity and Mechanisms against Microbial Strains (e.g., Streptococcus mutans, Proteus mirabilis)

This compound has also been investigated for its potential to inhibit biofilm formation in certain microbial strains. Biofilms are structured communities of microorganisms encased in an extracellular matrix, contributing to increased resistance to antimicrobial agents. mostwiedzy.pl

In studies evaluating the anti-biofilm activity of compounds isolated from Goniothalamus velutinus, this compound (at a concentration of 70 μg/mL) demonstrated inhibitory effects against the biofilm formation of Streptococcus mutans and Proteus mirabilis. mdpi.comnih.gov Specifically, this compound inhibited S. mutans biofilm formation by 41.3% and P. mirabilis biofilm formation by 78.9% at this concentration. mdpi.comnih.gov Other related compounds tested showed varying degrees of activity against S. mutans but not P. mirabilis at the tested concentrations. mdpi.comnih.gov While this compound's anti-biofilm activity has been observed, the specific mechanisms by which it exerts these effects against S. mutans and P. mirabilis were not detailed in the available search results. mdpi.comnih.gov

This compound's Role in Redox Homeostasis and Antioxidant Activity

Information specifically detailing this compound's role in redox homeostasis or its antioxidant activity was not found in the consulted literature. Redox homeostasis is crucial for maintaining cellular balance between reactive oxygen species (ROS) and antioxidants. wikipedia.org Antioxidants play a vital role in scavenging excess free radicals and regulating redox signaling pathways. mdpi.comirb.hr While the importance of natural products with antioxidant properties is recognized, specific research on this compound's effects on redox homeostasis or its antioxidant capacity was not available in the search results.

Computational and Theoretical Investigations of Velutinam

Molecular Modeling and Docking Studies of Velutinam-Target Interactions

Molecular modeling and docking studies are fundamental computational techniques used to predict the preferred orientation (binding pose) of a ligand, such as this compound, within a specific binding site of a target protein. This approach helps in understanding the nature of the interactions and estimating the binding affinity.

This compound has been included in computational screenings utilizing molecular docking to identify potential inhibitors of Dengue virus (DENV) proteins. In one such study, a set of chemical constituents from Goniothalamus species, including this compound, were docked against several DENV proteins: envelope (E), NS2B/NS3, NS5 methyltransferase, and NS5 RdRp researchgate.net. The identification of potential inhibitors in this screening was based on criteria such as minimal docking energy values and the presence of multiple interactions with the protein binding sites researchgate.net. While the specific docking energy values or detailed interaction profiles for this compound itself across all tested proteins were not explicitly detailed in the available snippets, its inclusion in this screening highlights the application of molecular docking to explore its potential inhibitory activities against viral targets.

Molecular docking provides a static snapshot of the potential interaction between a ligand and a protein. It is a widely used preliminary step in structure-based drug design to prioritize compounds for further investigation dovepress.combiorxiv.org. The process typically involves preparing the ligand and protein structures, defining the binding site, performing the docking simulation to generate possible binding poses, and scoring these poses based on their predicted binding affinity dovepress.comresearchgate.net.

Quantum Chemical Calculations for this compound Electronic Structure and Reactivity

Quantum chemical calculations are powerful theoretical tools that provide insights into the electronic structure, properties, and reactivity of molecules at a fundamental level taylorfrancis.comrsc.orguleth.caresearchgate.net. These calculations solve the electronic Schrödinger equation (or approximations thereof) to determine the distribution of electrons within a molecule, which in turn dictates its chemical behavior.

However, applying quantum chemical methods such as Density Functional Theory (DFT) could provide valuable information about this compound, including its molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO and LUMO energies and distributions), electrostatic potential surface, and reaction pathways taylorfrancis.comuleth.caresearchgate.netosti.gov. This information is crucial for understanding how this compound might interact with other molecules and undergo chemical transformations.

Molecular Dynamics Simulations for this compound Conformational Analysis and Biological System Interactions

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time dtu.dkuiuc.eduyoutube.com. By applying the laws of physics (typically Newton's laws of motion) and using empirical force fields to describe interatomic interactions, MD simulations can provide dynamic information about molecular behavior, including conformational changes and interactions with their environment, such as a biological system dtu.dkuiuc.eduyoutube.commdpi.com.

In the computational study investigating compounds from Goniothalamus species against Dengue virus proteins, molecular dynamics simulations were employed to assess the stability of the ligand-protein complexes identified through docking researchgate.net. This indicates that this compound, being part of this set of compounds, was likely subjected to MD simulations to evaluate how stable its binding to the target proteins is over time researchgate.net. MD simulations offer a more realistic representation of the dynamic nature of biological systems compared to static docking studies mdpi.com.

MD simulations can reveal important aspects of a molecule's behavior, such as its conformational flexibility, how it interacts with solvent molecules, and the stability of its complexes with biological targets mdpi.comnih.govfrontiersin.orgbeilstein-journals.orgbeilstein-journals.orgnih.gov. This dynamic perspective is essential for a comprehensive understanding of a compound's potential biological activity.

In Silico Prediction of this compound's Biochemical Properties and Interactions

In silico prediction of biochemical properties and interactions involves using computational methods to estimate various characteristics of a molecule relevant to its behavior in a biological context bonviewpress.commdpi.comnih.govmdpi.comnih.gov. These predictions can include properties related to absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as potential biological activities and interactions with various biomolecules.

In the study involving Goniothalamus compounds and Dengue virus, in silico Lipinski's rule and ADMET analyses were performed on the screened compounds, which included this compound researchgate.net. These analyses are commonly used in the early stages of drug discovery to predict the drug-likeness of a compound based on its molecular properties nih.gov. Lipinski's rule of five, for instance, provides guidelines based on molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity to assess oral bioavailability nih.govnih.gov. ADMET predictions aim to estimate how a compound will be absorbed, distributed, metabolized, and excreted by the body, as well as its potential toxicity mdpi.comnih.gov.

While the specific results of the Lipinski's rule and ADMET analyses for this compound were not detailed in the provided snippets, its inclusion in such analyses suggests that in silico methods are being used to evaluate its potential pharmacokinetic profile and identify any potential liabilities early in the research process researchgate.net. In silico tools can also be used to predict other biochemical properties and potential interactions, such as binding to off-target proteins or involvement in specific biological pathways, although specific applications to this compound beyond the mentioned ADMET and docking studies were not found in the search results.

Future Research Trajectories for Velutinam

Advanced Analytical and Separation Technologies in Velutinam Research

The complexity of natural product extracts necessitates sophisticated analytical and separation techniques for the isolation and characterization of compounds like this compound. Future research will likely focus on refining and applying advanced methodologies to improve the efficiency and yield of this compound isolation from its natural sources or complex reaction mixtures. Techniques such as recycle chromatography have been noted as a preferred approach for separating overlapping peaks in complex samples, a challenge relevant to natural product chemistry researchgate.net.

Further advancements in this area could involve the application of hyphenated techniques, combining different separation methods with advanced detection systems to achieve higher resolution and sensitivity in identifying and quantifying this compound and related compounds. The development of portable analytical separation systems and novel materials for selective extraction and separation also represents a promising avenue for future research, potentially enabling more efficient processing of plant materials or synthetic mixtures trajanscimed.comunimelb.edu.aumdpi.com. Optimizing these technologies is crucial for obtaining high-purity this compound required for detailed biological studies and potential development.

Strategies for Targeted Biosynthesis Engineering of this compound

Understanding and engineering the biosynthetic pathways of natural products like this compound presents a significant area for future research. While the genes involved in plant specialized metabolic pathways can be scattered across the genome, advancements in '-omics' technologies (such as metabolomics and genomics) coupled with computational approaches are facilitating the identification of candidate genes involved in specific metabolic traits wenglab.net.

Targeted biosynthesis engineering of this compound could involve identifying the specific enzymes and genetic elements responsible for its synthesis in plants. This knowledge could then be used to engineer microbial hosts or plant cell cultures for the sustainable and potentially more efficient production of this compound mcgill.cafrontiersin.orgnih.gov. Future strategies may focus on optimizing gene expression, enhancing precursor supply, and manipulating intracellular metabolic fluxes within these engineered systems to maximize this compound yield and purity. frontiersin.org

Optimization of Synthetic Routes for Scalable this compound Production

Beyond isolation from natural sources, the total synthesis of this compound has been reported researchgate.net. However, for potential large-scale applications, optimizing synthetic routes for cost-effective and scalable production is a critical future research direction. The need for efficient and economical methods in drug development applies to compounds like this compound ontosight.ai.

Future research in this area will likely focus on developing more convergent, efficient, and environmentally friendly synthetic strategies. This could involve exploring novel catalytic methods, optimizing reaction conditions, and designing synthetic sequences that minimize waste and maximize yield. Drawing inspiration from advancements in scalable production in other fields, such as the use of continuous-flow synthesis for nanomaterials, could also provide valuable insights for developing continuous or semi-continuous processes for this compound synthesis nih.govnih.govresearchgate.net. The goal is to establish robust synthetic routes capable of producing this compound in quantities sufficient for extensive preclinical and clinical evaluations.

Exploration of Novel Molecular Targets and Pathways Influenced by this compound

A key area for future this compound research is the comprehensive exploration of its molecular targets and the biological pathways it influences. Currently, detailed data on this compound's mechanism of action and specific molecular interactions is limited ontosight.ai. However, preliminary findings indicating activity against targets like DYRK1A highlight the potential for undiscovered biological effects researchgate.net.

Future research will employ a combination of experimental and computational approaches to identify and validate this compound's molecular targets. Techniques such as high-throughput screening, activity-based protein profiling, and various biochemical and cell-based assays will be crucial. Furthermore, the application of bioinformatics tools and computational modeling can help predict potential targets and pathways based on this compound's structure and similarity to other known bioactive compounds sciety.orgnih.gov. Understanding the specific molecular interactions and downstream signaling events modulated by this compound is essential for determining its therapeutic potential and identifying specific diseases or conditions it might effectively treat. Research into how this compound might influence metabolic pathways or interact with specific cellular processes, similar to studies on other natural compounds, will be vital frontiersin.org.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to play a transformative role in accelerating future this compound research. AI and ML technologies are increasingly being applied in drug discovery to accelerate the identification and optimization of lead compounds ontosight.ai.

In the context of this compound, AI and ML can be utilized across various stages of research. This includes analyzing complex biological datasets to predict potential molecular targets and pathways sciety.org. ML algorithms can be trained on data from high-throughput screening to identify structural features of this compound that correlate with specific biological activities. Furthermore, AI can aid in optimizing synthetic routes by predicting reaction outcomes and identifying the most efficient synthesis conditions arxiv.org. AI and ML can also be applied to analyze spectroscopic data for structural elucidation and to predict the pharmacokinetic and pharmacodynamic properties of this compound and its analogs. nih.gov The integration of these computational approaches is expected to significantly expedite the pace of discovery and development related to this compound.

Q & A

Basic: What methodological protocols are recommended for isolating Velutinam from Uvaria grandiflora, and how is purity validated?

This compound is isolated via sequential solvent extraction and chromatographic techniques. The twigs of Uvaria grandiflora are typically extracted with methanol-ethyl acetate (1:1 v/v), followed by partitioning and column chromatography to isolate alkaloids . Purity is validated using high-resolution spectroscopic techniques (e.g., NMR, HRMS) and comparison with literature data. For example, the ¹³C NMR spectrum in DMSO-d6 provides distinct signals for structural confirmation . Reproducibility requires strict adherence to solvent ratios and temperature controls during extraction .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure?

Key techniques include:

- ¹H and ¹³C NMR : To identify proton environments and carbon frameworks, with DMSO-d6 as the solvent for resolving hydroxyl and aromatic signals .

- HRMS (High-Resolution Mass Spectrometry) : For exact molecular mass and fragmentation patterns.

- TLC/HPLC : To monitor purification steps and confirm homogeneity .

Cross-referencing spectral data with published benchmarks (e.g., aristolactam analogs) ensures accurate identification .

Basic: What standardized assays are used to evaluate this compound’s antioxidant activity, and how are results interpreted?

The DPPH radical scavenging assay is the gold standard, with quercetin as a positive control. This compound’s activity is measured at varying concentrations (e.g., IC50 values) and compared against controls. Experiments must be replicated three times to account for variability, with results expressed as mean ± standard deviation . Inactive thresholds (e.g., >500 µg/mL) help distinguish marginal activity from significant effects .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from differences in:

- Extraction protocols : Solvent polarity impacts alkaloid yield .

- Assay conditions : Variations in DPPH concentration or incubation time .

- Sample purity : Contaminants from co-eluted compounds .

Solutions : - Conduct comparative studies using standardized protocols .

- Perform meta-analyses to identify confounding variables .

- Validate results via orthogonal assays (e.g., ABTS, FRAP) .

Advanced: What strategies improve this compound’s bioavailability for preclinical pharmacological studies?

- Structural modification : Introduce hydrophilic groups (e.g., glycosylation) to enhance solubility .

- Nanoformulations : Encapsulation in liposomes or polymeric nanoparticles to improve stability and absorption .

- In vitro models : Use Caco-2 cell monolayers to simulate intestinal permeability .

Methodological rigor requires pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .

Advanced: How does this compound function as a chemotaxonomic marker in the Uvaria genus?

This compound’s presence in Uvaria grandiflora and absence in related species suggest its utility as a chemotaxonomic marker. Researchers should:

- Compare alkaloid profiles across species using LC-MS/MS .

- Correlate phylogenetic data with this compound occurrence to map evolutionary relationships .

- Validate findings with herbarium specimens and type material to avoid misidentification .

Advanced: What computational approaches predict this compound’s interactions with biological targets?

- Molecular docking : Screen against antioxidant enzymes (e.g., SOD, catalase) using AutoDock Vina .

- QSAR modeling : Relate structural features (e.g., hydroxyl groups) to radical scavenging activity .

- MD simulations : Assess binding stability in lipid bilayers to infer bioavailability .

Results must be validated with in vitro assays to avoid overinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.